molecular formula C13H24N2O2 B1403550 (3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole CAS No. 1408075-61-5

(3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole

Cat. No. B1403550
M. Wt: 240.34 g/mol
InChI Key: LLTJKZQPTQJCDC-VWYCJHECSA-N
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Description

“(3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole” is a complex organic compound. The “Boc” in the name refers to a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines. The “isoindole” part of the name suggests that the compound contains an isoindole group, which is a polycyclic aromatic compound consisting of a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the Boc-protected amine group and the aromatic isoindole group. The Boc group can be removed under acidic conditions to reveal the amine, which can then participate in further reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic isoindole group and the Boc-protected amine could impact properties like solubility, melting point, and reactivity .

Scientific Research Applications

Reductive Heck Reactions and Synthesis

  • Reductive Heck reactions involving N-arylamino-substituted tricyclic imides, including compounds similar to (3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole, have been utilized for C-C coupling to produce aryl(hetaryl), N-aryl­amino tricyclic imides under specific conditions, showcasing their potential in synthetic organic chemistry (Atbakar, Topbastekin, & Ocal, 2016).

Antitumor and Antiangiogenic Activities

  • Isoindoloquinoxalines, derivatives of isoindole compounds, exhibited remarkable antineoplastic activity, indicating dual inhibition of tubulin polymerization and topoisomerase I, which are crucial for cancer therapy (Diana et al., 2008).

Catalytic Synthesis and Pharmaceutical Applications

  • A catalytic approach was developed for the synthesis of 3-amino-3-aryl-2-oxindoles, important biologically active compounds, using Rh-catalysis with isatin-derived N-Boc-protected ketimines. This methodology offers a route for preparing compounds with potential pharmaceutical applications (Marques & Burke, 2016).

Peptidomimetics and Material Science

  • Synthesis of N,N'-Di-Boc-2H-Isoindole-2-carboxamidine introduced isoindoles with guanidine functionality, expanding the toolbox for the development of peptidomimetics and potential applications in material science (Štrbac, Briš, & Margetić, 2022).

Antimicrobial Agents

  • Novel aminophthalimide derivatives based on isoindole structures were synthesized and investigated for their photophysical properties, which could be applied in developing fluorescent probes and labels for biological applications (Tan, Bozkurt, & Kara, 2017).

Safety And Hazards

As with any chemical compound, handling “(3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

properties

IUPAC Name

tert-butyl (3aR,5S,7aS)-5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10+,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTJKZQPTQJCDC-VWYCJHECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(CC2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C[C@H]2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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